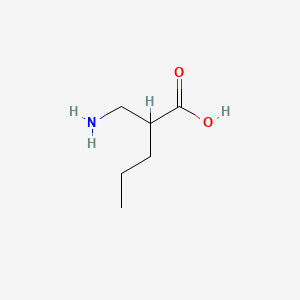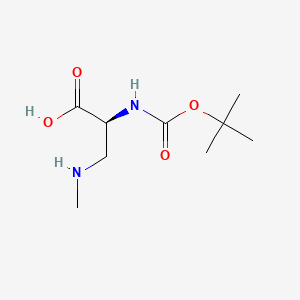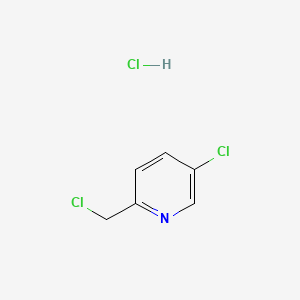
5-Chloro-2-(chloromethyl)pyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(chloromethyl)pyridine hydrochloride is an organic compound with the molecular formula C6H5Cl2N. It is a significant intermediate in the synthesis of various pharmaceuticals and agrochemicals, including insecticides like imidacloprid and acetamiprid . This compound is known for its role in the production of pyridine-based pesticides and other chemical products.
作用機序
Target of Action
It is primarily used as a laboratory chemical and for the synthesis of other substances .
Result of Action
It is known to be harmful if swallowed, causes severe skin burns and eye damage .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-2-(chloromethyl)pyridine hydrochloride. For instance, it is known to be a severe irritant of the skin, eyes, mucous membranes, and upper respiratory tract . High concentrations are extremely destructive to these tissues . When heated to decomposition, it emits highly toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas .
生化学分析
Biochemical Properties
It is known that chloromethyl groups can participate in various biochemical reactions . They can undergo nucleophilic substitution and oxidation reactions
Molecular Mechanism
It is known that chloromethyl groups can participate in various chemical reactions, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(chloromethyl)pyridine hydrochloride typically involves the chlorination of 2-chloro-5-methylpyridine. One common method includes dissolving 2-chloro-5-methylpyridine in a solvent such as dichloromethane and then adding thionyl chloride. The mixture is refluxed for an hour, cooled to room temperature, and the solvent is removed under reduced pressure. The residue is neutralized with sodium bicarbonate and extracted with dichloromethane. The organic layer is dried over magnesium sulfate, filtered, and concentrated to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of 2-chloro-5-methylpyridine as a starting material. The process includes chlorination in the presence of a catalyst under reflux conditions. After the reaction, the solvent is removed, and the product is purified through distillation .
化学反応の分析
Types of Reactions
5-Chloro-2-(chloromethyl)pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
科学的研究の応用
5-Chloro-2-(chloromethyl)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the development of bioactive molecules and enzyme inhibitors.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting the central nervous system and cardiovascular diseases.
Industry: It is a key intermediate in the production of pesticides and herbicides
類似化合物との比較
Similar Compounds
- 2-Chloro-5-methylpyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-(Chloromethyl)pyridine hydrochloride
Uniqueness
5-Chloro-2-(chloromethyl)pyridine hydrochloride is unique due to its dual chlorine substitution, which enhances its reactivity and makes it a versatile intermediate in various chemical syntheses. Its specific structure allows for targeted modifications, making it valuable in the production of a wide range of chemical products .
特性
IUPAC Name |
5-chloro-2-(chloromethyl)pyridine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N.ClH/c7-3-6-2-1-5(8)4-9-6;/h1-2,4H,3H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABOHZPAWTVABD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)CCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124425-84-9 |
Source


|
| Record name | 5-chloro-2-(chloromethyl)pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
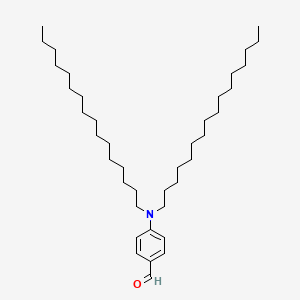

![2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B595538.png)
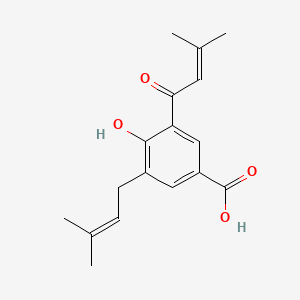
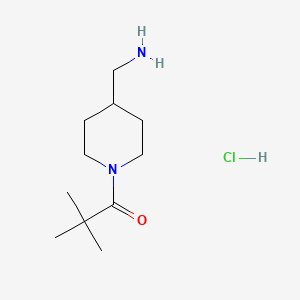

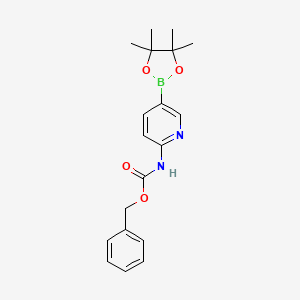

![2,7-Di-tert-butyl-1,2,3,6,7,8-hexahydro-benzo[1,2-c:3,4-c']dipyrrole](/img/structure/B595547.png)
